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Thymidylyl-deoxyadenylic acid - 2147-15-1

Thymidylyl-deoxyadenylic acid

Catalog Number: EVT-14878521
CAS Number: 2147-15-1
Molecular Formula: C20H27N7O13P2
Molecular Weight: 635.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of thymidylyl-deoxyadenylic acid can be achieved through multiple methods. One prominent method involves a multi-step reaction that typically includes:

Molecular Structure Analysis

Thymidylyl-deoxyadenylic acid has a complex molecular structure represented by the formula C20H27N7O13P2C_{20}H_{27}N_{7}O_{13}P_{2} with a molecular weight of approximately 635.4 g/mol.

Structural Features

  • Phosphate Backbone: The compound contains a phosphate group that links the two nucleosides.
  • Nucleobases: The structure features thymine and adenine bases which are crucial for base pairing in DNA.
  • Sugar Component: The sugar moiety is deoxyribose, which distinguishes it from ribonucleotides.

The spatial arrangement of these components allows for specific interactions during DNA replication and transcription processes.

Chemical Reactions Analysis

Thymidylyl-deoxyadenylic acid participates in several chemical reactions typical of nucleotides:

  1. Photodimerization: This reaction occurs when exposed to UV light, leading to the formation of cyclobutane derivatives through [2 + 2] photodimerization between adjacent bases.
  2. Hydrolysis: Under acidic or basic conditions, thymidylyl-deoxyadenylic acid can undergo hydrolysis to release its constituent nucleosides.
  3. Phosphorylation: It can also participate in phosphorylation reactions, forming higher-order nucleotides like triphosphates which are essential for energy transfer in cells.

These reactions are critical for understanding its role in cellular metabolism and genetic information transfer .

Mechanism of Action

The mechanism of action for thymidylyl-deoxyadenylic acid primarily revolves around its incorporation into DNA strands during replication.

Physical and Chemical Properties Analysis

Thymidylyl-deoxyadenylic acid exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 635.4 g/mol.
  • Density: Estimated at around 1.654 g/cm³.
  • Solubility: It is soluble in water due to its polar phosphate group but may vary depending on pH conditions.
  • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature.

These properties are important for its applications in biochemical research and therapeutic contexts .

Applications

Thymidylyl-deoxyadenylic acid has significant scientific uses:

  1. Biochemical Research: It serves as a substrate in studies involving DNA polymerases and other enzymes involved in DNA metabolism.
  2. Genetic Engineering: This compound is utilized in constructing oligonucleotides for gene cloning, sequencing, and amplification techniques such as polymerase chain reaction (PCR).
  3. Therapeutic Development: Its derivatives are explored for potential use in antiviral therapies targeting viral replication mechanisms that rely on nucleotide incorporation.
Synthesis and Structural Dynamics of Thymidylyl-Deoxyadenylic Acid

Enzymatic vs. Synthetic Oligomerization Strategies

Thymidylyl-deoxyadenylic acid (TpdA), a dinucleotide with the sequence 5′-TpA-3′, is synthesized via enzymatic or chemical routes, each with distinct advantages. Enzymatic strategies leverage cellular machinery like DNA polymerases or ligases, which catalyze phosphodiester bond formation under physiological conditions. Escherichia coli employs salvage pathways where thymidine kinase phosphorylates thymidine to dTMP, which is subsequently converted to dTTP for incorporation into DNA [3]. Similarly, deoxyadenosine derivatives follow analogous phosphorylation steps. While enzymatic synthesis offers perfect stereochemical control and high fidelity, it is constrained to natural nucleotides and requires complex purification to isolate specific sequences like TpdA [3] [7].

Chemical synthesis, in contrast, enables precise control over sequence design and incorporation of non-natural modifications. The phosphodiester method pioneered by Khorana used activated mononucleotides (e.g., acyl phosphates) but suffered from low yields due to hydrolysis [7]. Modern phosphoramidite chemistry (discussed in Section 1.3) now dominates dinucleotide synthesis. Key advantages include:

  • Incorporation of modified bases (e.g., EdU, BrdU) for functional studies [1].
  • Scalability through solid-phase automation [7].
  • Tolerance to non-natural backbones [7].

Table 1: Comparison of TpdA Synthesis Strategies

MethodKey FeaturesYieldLimitations
Enzymatic (Kinases/Ligases)Physiological conditions; perfect stereochemistryVariableSequence nonspecificity; no modifications
PhosphodiesterEarly chemical method; unprotected monomersLow (30-50%)Polymerization side reactions
PhosphoramiditeAutomated solid-phase; high fidelityHigh (>98% stepwise)Requires protecting groups

Stereochemical Considerations in Phosphodiester Bond Formation

The phosphodiester bond in TpdA exhibits defined stereochemistry critical for structural stability and biological recognition. The linkage forms a chiral phosphorus center (RP or SP), with enzymatic synthesis exclusively producing the RP configuration found in natural DNA. Chemical methods, however, initially yield racemic mixtures unless chiral auxiliaries or enantioselective catalysts are employed [7].

High-resolution crystallography of d(TpA) photoproducts reveals that UV-induced cyclobutane adducts between thymine and adenine adopt a 5S,6R configuration. This arises from cis-syn cycloaddition, favored by the stacked conformation of TpA in B-DNA [2]. Key structural features include:

  • Glycosidic Torsion Angles: ~−108° (anti) for thymidine and −99° (anti) for deoxyadenosine, maintaining helical stacking.
  • Phosphate Geometry: The zwitterionic form stabilizes the phosphodiester bond, with protonation of N1 of adenine neutralizing the phosphate charge [2].
  • Helical Parameters: TpA steps exhibit reduced twist (31.8°) compared to average B-DNA (36°), enhancing minor groove flexibility [2].

Table 2: Structural Parameters of TpdA from X-ray Crystallography

ParameterValueBiological Implication
Phosphorus ChiralityRP (natural)Dictates nuclease resistance
Torsion Angles (α, ζ)α: −60°; ζ: −90°Backbone conformation in B-DNA
Cyclobutane Configuration5S,6RUV lesion repair specificity

Solid-Phase Synthesis Methodologies for Sequence-Specific Constructs

Solid-phase phosphoramidite chemistry is the gold standard for synthesizing TpdA and other oligonucleotides. This method involves iterative coupling of nucleoside phosphoramidites to a growing chain anchored to a solid support. Key steps include:

  • Protecting Groups:
  • Exocyclic amines: Adenine (N6) uses benzoyl protection to prevent side reactions.
  • 5′-OH: Dimethoxytrityl (DMT) group provides transient protection and monitors coupling efficiency.
  • Phosphate: β-Cyanoethyl shields the reactive phosphite during coupling [7].
  • Coupling Cycle:
  • Deblocking: Trichloroacetic acid removes the DMT group.
  • Activation: Tetrazole catalyzes phosphoramidite coupling (reaction time: 30 sec).
  • Capping: Acetic anhydride blocks unreacted chains.
  • Oxidation: Iodine/water converts phosphite to phosphate, forming TpdA’s phosphodiester bond [1] [7].
  • Solid Supports: Controlled-pore glass (CPG) or polystyrene functionalized with linkers (e.g., succinate esters) enables high-yield synthesis (99% stepwise efficiency) [7].

Table 3: Optimized Conditions for TpdA Solid-Phase Synthesis

StepReagentFunctionEfficiency
Deblocking3% Trichloroacetic acidRemove DMT>99%
CouplingdA-CE Phosphoramidite + TetrazoleChain elongation99.5%
OxidationI2/H2O/PyridineStabilize phosphodiesterQuantitative
DeprotectionNH4OH, 55°CRemove base/backbone protections100%

Post-synthesis, ammonia cleaves the oligonucleotide from the support and removes protecting groups. RP-HPLC purification isolates TpdA from failure sequences, yielding >99% pure product [7].

Properties

CAS Number

2147-15-1

Product Name

Thymidylyl-deoxyadenylic acid

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C20H27N7O13P2

Molecular Weight

635.4 g/mol

InChI

InChI=1S/C20H27N7O13P2/c1-9-4-26(20(30)25-19(9)29)14-2-10(28)12(38-14)5-37-42(34,35)40-11-3-15(39-13(11)6-36-41(31,32)33)27-8-24-16-17(21)22-7-23-18(16)27/h4,7-8,10-15,28H,2-3,5-6H2,1H3,(H,34,35)(H2,21,22,23)(H,25,29,30)(H2,31,32,33)/t10-,11-,12+,13+,14?,15+/m0/s1

InChI Key

YRITVODHCMDVSY-VEGPOJNRSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O

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